Isopropyl-thiazol-5-ylmethyl-amine
Overview
Description
Isopropyl-thiazol-5-ylmethyl-amine is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications .
Mechanism of Action
Target of Action
Isopropyl-thiazol-5-ylmethyl-amine is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . The primary targets of these compounds are often enzymes or receptors in the biological systems .
Mode of Action
The thiazole ring in this compound has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . These reactions can lead to the activation or inhibition of the target enzymes or receptors .
Biochemical Pathways
Upon entering physiological systems, molecules containing a thiazole ring can activate or stop biochemical pathways . The specific pathways affected by this compound would depend on its specific targets and mode of action.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the absorption, distribution, metabolism, and excretion (ADME) of this compound, and thus its bioavailability.
Biochemical Analysis
Biochemical Properties
Isopropyl-thiazol-5-ylmethyl-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known for its ability to participate in electrophilic and nucleophilic substitution reactions . This compound has been shown to interact with enzymes such as thiamine pyrophosphate-dependent enzymes, which are crucial for carbohydrate metabolism . Additionally, this compound can bind to proteins involved in signal transduction pathways, influencing cellular responses .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby impacting energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, leading to either inhibition or activation of their activity . For example, this compound has been shown to inhibit certain kinases, thereby affecting phosphorylation events critical for signal transduction . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions but may degrade under others . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity . Its stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, this compound can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . This compound can influence metabolic flux and alter the levels of certain metabolites . For instance, this compound has been shown to affect the pentose phosphate pathway, which is crucial for generating NADPH and ribose-5-phosphate . Additionally, it can modulate the activity of enzymes involved in glycolysis and gluconeogenesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus . Its distribution is influenced by factors such as its chemical properties and interactions with cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function . This compound can be directed to particular cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear proteins and DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl-thiazol-5-ylmethyl-amine typically involves the formation of the thiazole ring followed by the introduction of the isopropyl and amine groups. One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and heating the reaction mixture to reflux .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Isopropyl-thiazol-5-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .
Scientific Research Applications
Isopropyl-thiazol-5-ylmethyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of agrochemicals and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of isopropyl-thiazol-5-ylmethyl-amine, known for its aromaticity and biological activity.
Imidazole: Another five-membered heterocyclic compound with nitrogen atoms, used in various pharmaceutical applications.
Oxazole: Similar to thiazole but contains an oxygen atom instead of sulfur, used in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-thiazol-5-ylmethyl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-6(2)9-4-7-3-8-5-10-7/h3,5-6,9H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMLYAYPHIBHLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.